molecular formula C11H17NO4 B1376549 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid CAS No. 1251004-54-2

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid

Cat. No.: B1376549
CAS No.: 1251004-54-2
M. Wt: 227.26 g/mol
InChI Key: VWXMXVVMJQHITP-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group. It is used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[31One common method is the reaction of azabicyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-2-carboxylic acid

Uniqueness

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid is unique due to its specific bicyclic structure and the position of the Boc group. This structural arrangement imparts distinct reactivity and stability, making it particularly useful in the synthesis of complex molecules .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-11(8(13)14)6-7(11)12/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXMXVVMJQHITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173996-97-7
Record name rac-(1R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Reactant of Route 2
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Reactant of Route 5
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Reactant of Route 6
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid

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